1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile

Ozanimod synthesis Process chemistry Regioselectivity

Select ≥98% purity 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile for reliable Ozanimod synthesis and impurity profiling. The 4-cyano substitution is critical for constructing the imidazoindenopyrazinone pharmacophore and chiral indane core; unvalidated analogs risk process failure. Demand batch-specific HPLC/NMR data to meet GMP and regulatory filing standards.

Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
CAS No. 60899-34-5
Cat. No. B1332841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
CAS60899-34-5
Molecular FormulaC10H7NO
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=CC=CC(=C21)C#N
InChIInChI=1S/C10H7NO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3H,4-5H2
InChIKeySCTBWJINDJVNDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile (CAS 60899-34-5): Procurement and Analytical Specifications for Ozanimod Intermediates


1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile (CAS 60899-34-5), also known as 4-cyano-1-indanone, is a key bicyclic indanone intermediate in the synthesis of ozanimod, an FDA-approved S1P receptor modulator [1]. This compound, with a molecular weight of 157.17 g/mol, is an off-white to pale yellow crystalline solid with a melting point range of 116–121 °C . Its primary utility lies in its role as a validated, commercially available building block for constructing the chiral indane core of ozanimod and related pharmaceutical candidates, with vendor-reported purities typically at 97% or 98% .

Risks of Indanone Analog Substitution: Why 4-Cyano-1-Indanone (60899-34-5) is Not Interchangeable for API Synthesis


Generic substitution of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile with alternative indanone building blocks introduces significant risk of process failure and regulatory non-compliance in pharmaceutical manufacturing. The specific 4-cyano substitution pattern on the indanone core is required for the construction of the imidazoindenopyrazinone pharmacophore in AMPA antagonists and is essential for the downstream chiral transformations that yield the (S)-1-aminoindane core of ozanimod . Close analogs lacking the 4-cyano group, such as 1-indanone (CAS 83-33-0) or 5-cyano-1-indanone, lack the necessary chemical handle and regiospecificity for the required C–N bond-forming and reduction steps, as described in published process patents [1]. Furthermore, substitution with an improperly characterized or lower-purity batch can introduce unknown impurities, particularly in the context of ozanimod production, where this exact compound is listed as a known impurity reference standard, highlighting the critical need for identity verification [2].

Quantitative Differentiation of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile (CAS 60899-34-5) for Scientific Procurement


Regiospecificity and Yield Comparison: 4-Cyano Substitution vs. Unsubstituted Indanone in Ozanimod Key Intermediate Synthesis

In the patented process for preparing ozanimod, the use of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile as a starting material is specifically required for the condensation with (S)-2-methylpropane-2-sulfinamide (Ellman's sulfinamide) to install the chiral amine [1]. The 4-cyano group is not a generic substituent; it is the essential functional handle for subsequent transformations into the final API. Substitution with unsubstituted 1-indanone (CAS 83-33-0) would be chemically incompatible with this step, as it lacks the necessary nitrile group for the subsequent construction of the imidazoindenopyrazinone core, resulting in a 0% yield for the intended ozanimod intermediate pathway [2].

Ozanimod synthesis Process chemistry Regioselectivity

Commercial Purity Benchmarking: 4-Cyano-1-Indanone (60899-34-5) Specification and Comparators

Vendor specifications for 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile show a narrow, well-defined purity range of 97-98% across multiple reputable chemical suppliers, ensuring a consistent baseline for process development and scale-up . In contrast, related indanone analogs like 5-bromo-1-indanone (CAS 34598-49-7) can exhibit significantly lower purities (90-95%) or higher variability from certain sources, increasing the risk of introducing impurities that could derail sensitive catalytic steps . The consistently high purity of the 4-cyano derivative, combined with vendor-provided batch-specific analytical data (e.g., NMR, HPLC, GC), provides procurement teams with a reliable, low-risk starting material for multi-step syntheses .

Pharmaceutical intermediate Quality control Purity specification

Physical Property Specification: Verified Melting Point Range for Identity Confirmation

The reported melting point range for 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile is consistently documented across vendor datasheets as 116-121°C, providing a reliable and simple method for initial identity confirmation upon receipt . This narrow, well-defined range contrasts with other indanone derivatives, such as 4-hydroxy-1-indanone (CAS 64398-25-4), which has a reported melting point of 245-248°C, enabling straightforward differentiation between these structurally related compounds . This specific thermal property serves as a critical, low-cost quality control (QC) checkpoint for procurement and analytical departments to verify the correct material has been shipped before committing it to high-value synthetic campaigns .

Identity testing Pharmaceutical intermediate Solid-state characterization

Utility as a Certified Impurity Reference Standard for Ozanimod Analytical Development

1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile is not merely a synthetic intermediate; it is a documented impurity (Ozanimod Impurity 2) that requires strict monitoring during the quality control of ozanimod API [1]. As a result, the compound is commercially available as an ISO 17034-certified reference standard from specialized vendors [2]. Procuring the compound from a source that provides a full Certificate of Analysis (CoA) with chromatographic purity data (typically ≥98% by HPLC) is essential for its dual role as a process intermediate and a potential process-related impurity marker [3]. The availability of this compound as a certified reference standard is a unique differentiator that is not common to many other simple indanone intermediates.

Impurity profiling Analytical method validation Regulatory compliance

Solubility Profile: DMSO Solubility Enables Direct Use in Biological Assays

The compound is reported to be soluble in DMSO, a common solvent for preparing stock solutions in biological assays, with vendor specifications noting this as a key handling property . This solubility profile, combined with its favorable drug-likeness metrics (including a Bioavailability Score of 0.55 and consensus Log Po/w of 1.67) , makes it a practical starting material for synthesizing derivatives intended for in vitro pharmacological evaluation. In comparison, structurally similar but less substituted indanones may exhibit poorer solubility in DMSO or require additional formulation steps, hindering their direct application in early-stage screening .

Drug discovery In vitro pharmacology Solubility

Synthetic Route Efficiency: A Validated 2-Step Process to 4-Cyano-1-Indanone with Quantified Yield

A published method for synthesizing 4-cyano-1-indanone (1-oxo-2,3-dihydro-1H-indene-4-carbonitrile) from 2-cyanobenzyl chloride and diethyl malonate provides a concise, 2-step sequence with a reported overall yield of 32.1% [1]. This established route, involving condensation, hydrolysis, decarboxylation, and Friedel-Crafts acylation, offers a clear benchmark for process chemists seeking to manufacture this intermediate at scale. In contrast, alternative syntheses for other 4-substituted indanones may require lengthier sequences, more expensive catalysts, or result in lower overall yields, making the 4-cyano derivative a more economically attractive and scalable building block . The structure of the product from this method was confirmed by ¹H NMR and ¹³C NMR, providing a reliable spectroscopic fingerprint [1].

Process development Synthetic methodology Cost analysis

Primary Industrial and Research Applications for 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile (60899-34-5)


GMP Manufacturing of Ozanimod and Related S1P Receptor Modulators

The primary industrial application for 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile is as a starting material in the GMP manufacturing of ozanimod, an approved drug for multiple sclerosis and ulcerative colitis [1]. Its use in the patented process [2] necessitates procurement of material with a high and verifiable purity (97-98%) to ensure process consistency and minimize impurity formation in the final API. Sourcing from vendors that provide comprehensive analytical data packages, including HPLC purity and structural confirmation by NMR, is critical for meeting regulatory filing requirements and maintaining a robust supply chain for commercial drug production.

Analytical Method Development and Quality Control of Ozanimod Drug Substance

This compound serves a dual purpose as both a synthetic intermediate and a known process-related impurity (Ozanimod Impurity 2) [3]. In analytical R&D and QC laboratories, it is essential to procure this compound as a certified reference standard (e.g., ISO 17034) to develop and validate HPLC/LC-MS methods for impurity profiling of ozanimod API. Accurate quantification of this specific impurity is a regulatory requirement for batch release and stability testing of the final drug product.

Medicinal Chemistry for AMPA Receptor Antagonist Discovery

1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile is a key reagent for synthesizing imidazoindenopyrazinone carboxylic acid derivatives, a class of compounds under investigation as AMPA receptor antagonists with potential anticonvulsant activity . Its solubility in DMSO makes it a convenient starting point for generating focused compound libraries for in vitro pharmacological evaluation. For medicinal chemists, procuring this building block in high purity ensures the generation of reliable structure-activity relationship (SAR) data without the confounding influence of unidentified impurities.

Organic Electronics and Materials Science Research

Beyond its pharmaceutical applications, the indene scaffold of this compound makes it a useful precursor for designing organic electronic materials and optoelectronic devices [4]. Its rigid, planar bicyclic structure and the presence of both electron-withdrawing (cyano) and electron-donating (carbonyl) groups allow for the fine-tuning of electronic properties. Researchers in this field will prioritize sourcing material with a high degree of chemical purity to ensure the reproducibility and performance of novel organic semiconductors or light-emitting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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